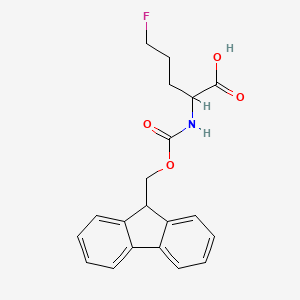

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

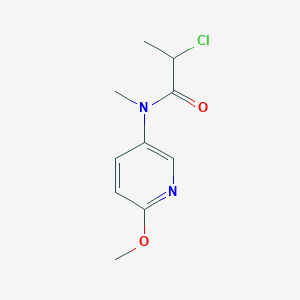

“2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid” is a chemical compound. It’s a derivative of the fluorene group, which is a polycyclic aromatic hydrocarbon . The compound has a molecular weight of 353.42 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.科学的研究の応用

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during the synthesis processes, allowing for the selective removal in the presence of other sensitive groups. This method facilitates the synthesis of complex molecules, such as nucleic acid fragments, by offering a high degree of control over the reaction conditions (Gioeli & Chattopadhyaya, 1982).

Linkers for Solid Phase Synthesis

In the realm of solid-phase synthesis, new linkers based on phenylfluorenyl have been developed for their higher acid stability compared to traditional options. These linkers enable the efficient immobilization and subsequent cleavage of carboxylic acids and amines, facilitating the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

Advances in Peptide Synthesis

The Fmoc group has revolutionized solid phase peptide synthesis by allowing for the orthogonal protection and deprotection of amino acids. This approach has enabled the synthesis of biologically active peptides and proteins under diverse conditions, highlighting its versatility in bioorganic chemistry (Fields & Noble, 2009).

Modulation of Optical Properties

Research into the optical properties of the Fmoc group has shown that its self-assembly propensity can be modulated by pH changes. This property opens up new avenues for the development of fluorescent materials and sensors, where the Fmoc group's behavior can be precisely controlled in response to environmental conditions (Tao et al., 2015).

Cell Adhesion Processes

Studies on fluoren-9-ylalkanoic and alkylbenzoic acids have uncovered their potential as inhibitors of cell adhesion processes. These compounds have shown promise in inhibiting the recruitment of neutrophils to inflamed tissues, suggesting potential therapeutic applications in the treatment of inflammation (Hamilton et al., 1995).

Safety and Hazards

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMERJJIUNUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)